cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid

Description

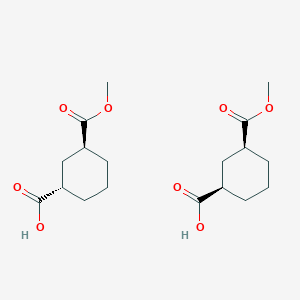

cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a carboxylic acid group at position 1 and a carbomethoxy (ester) group at position 2. The stereochemistry (cis or trans) refers to the spatial arrangement of these substituents relative to the cyclohexane ring. This compound is of interest due to its structural versatility, which influences physicochemical properties such as acidity, solubility, and reactivity.

Properties

Molecular Formula |

C18H28O8 |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

(1R,3S)-3-methoxycarbonylcyclohexane-1-carboxylic acid;(1S,3S)-3-methoxycarbonylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/2C9H14O4/c2*1-13-9(12)7-4-2-3-6(5-7)8(10)11/h2*6-7H,2-5H2,1H3,(H,10,11)/t6-,7+;6-,7-/m10/s1 |

InChI Key |

LWBWWOINELGJDC-NQGSATLHSA-N |

Isomeric SMILES |

COC(=O)[C@H]1CCC[C@H](C1)C(=O)O.COC(=O)[C@H]1CCC[C@@H](C1)C(=O)O |

Canonical SMILES |

COC(=O)C1CCCC(C1)C(=O)O.COC(=O)C1CCCC(C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Aromatic Precursors

One classical approach to synthesize cyclohexane dicarboxylic acid derivatives involves the catalytic hydrogenation of aromatic carboxylic acids or their esters. For example, hydrogenation of 3-carbomethoxybenzoic acid or related benzenecarboxylic acid derivatives under controlled conditions yields cyclohexane-1,3-dicarboxylic acid derivatives with varying cis/trans ratios.

Catalysts and Conditions: Platinum oxide (PtO₂) or Raney nickel catalysts are commonly used under hydrogen pressure (ranging from 1 atm to over 100 atm) and elevated temperatures (100–170 °C). The presence of acids such as hydrochloric acid can influence reaction rates and stereoselectivity.

Stereochemical Outcomes: The hydrogenation typically produces mixtures of cis and trans isomers. For example, Macbeth et al. reported that hydrogenation of aromatic precursors in glacial acetic acid with PtO₂ catalyst gave cis isomers predominantly under mild conditions, while more rigorous conditions or different catalysts favored trans isomers or mixtures.

Isomer Epimerization: Heating the cis isomer at 150–200 °C can cause epimerization to the trans isomer, allowing further control over stereochemistry post-synthesis.

Enzymatic Resolution Using Lipases

Enzymatic methods offer stereoselective routes to optically active cis isomers of cyclohexanedicarboxylic acid derivatives, including monoesters of cis-3-Carbomethoxycyclohexane-1-carboxylic acid.

Lipase-Catalyzed Hydrolysis: Lipases from Pseudomonas cepacia and Candida rugosa have been employed to selectively hydrolyze diesters of cis-1,3-cyclohexanedicarboxylic acid to yield monoesters with high enantiomeric excess (>90% ee).

Reaction Conditions: Typically performed under aqueous conditions, the process involves contacting the diester with the lipase enzyme, which enantioselectively hydrolyzes one ester group, producing monoesters of defined stereochemistry.

Enzyme Selection: The choice of lipase determines which monoester enantiomer predominates. For example, lipase PS-30 from Pseudomonas cepacia preferentially produces one enantiomer, whereas lipase CRL from Candida rugosa yields the opposite enantiomer.

Stereospecific Synthetic Routes via Grignard Reagents and Diels-Alder Reactions

Grignard Reagent Carboxylation: The carbonation of Grignard reagents derived from cis or trans-3-methylcyclohexyl chlorides has been studied to prepare cis/trans isomeric acids. Contrary to earlier assumptions, these reactions often yield mixtures of cis and trans isomers regardless of the starting chloride stereochemistry.

Diels-Alder Approach: The Diels-Alder condensation of piperylene with acrylic acid, followed by hydrogenation, has been used to prepare cis-2-methylcyclohexanecarboxylic acid, a close analog, illustrating the utility of cycloaddition reactions in controlling stereochemistry.

Hydrogenation in Tertiary Cyclic Amide Solvents

A more recent method involves hydrogenation of cyclohexanecarboxylic acid compounds in the presence of tertiary cyclic amide solvents, which can influence the cis/trans ratio of the products.

Process Details: The benzene ring of benzenecarboxylic acid compounds is first hydrogenated to cyclohexanecarboxylic acid derivatives. Subsequently, selective hydrogenation of carboxylic acid groups to hydroxymethyl groups is performed in the same solvent system.

Stereochemical Control: The cis/trans ratio of the resulting cyclohexanedicarboxylic acid can be tuned within a range of 3.0 to 5.2 by adjusting reaction parameters, facilitating selective preparation of desired isomers.

Data Tables Summarizing Preparation Conditions and Outcomes

| Method | Starting Material | Catalyst/Enzyme | Conditions | Product Stereochemistry | Notes |

|---|---|---|---|---|---|

| Catalytic hydrogenation | 3-Carbomethoxybenzoic acid | PtO₂, Raney Ni | 1–170 atm H₂, 100–170 °C | Mixture of cis/trans | Epimerization possible by heating; acid additives affect selectivity |

| Lipase-catalyzed hydrolysis | cis-1,3-cyclohexanedicarboxylic acid diesters | Lipase from Pseudomonas cepacia or Candida rugosa | Aqueous, mild temperature | >90% ee monoesters (cis) | Enzyme choice controls enantiomer produced |

| Grignard reagent carbonation | cis/trans-3-methylcyclohexyl chloride | Mg, CO₂ | Standard Grignard conditions | Mixture of cis/trans | No stereospecificity in product isomers observed |

| Diels-Alder + hydrogenation | Piperylene + acrylic acid | PtO₂ | Hydrogenation post-cycloaddition | cis-2-methyl isomers | Demonstrates stereocontrol via cycloaddition route |

| Hydrogenation in cyclic amide solvent | Benzenecarboxylic acid derivatives | Acid hydrogenation catalyst | Tertiary cyclic amide solvent, H₂ | cis/trans ratio 3.0–5.2 | Solvent and conditions influence isomer ratio |

Research Discoveries and Notes

Stereochemical Stability: The cis isomer of 3-Carbomethoxycyclohexane-1-carboxylic acid can be epimerized to the trans isomer by heating, providing a method to adjust isomer ratios post-synthesis.

Enzymatic Selectivity: Lipase-mediated hydrolysis is a powerful tool for obtaining optically active monoesters with high enantiomeric purity, which is valuable for asymmetric synthesis applications.

Solvent Effects: Use of tertiary cyclic amide solvents during hydrogenation can improve selectivity and reduce the need for intermediate purification steps, enhancing process efficiency.

Isomer Mixtures in Grignard Reactions: Contrary to earlier assumptions, carbonation of Grignard reagents from stereochemically pure chlorides yields isomeric mixtures, indicating the need for alternative stereocontrolled routes.

Chemical Reactions Analysis

Types of Reactions

Cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester and carboxylic acid groups to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Alcohols

Substitution: Amides, esters, thioesters

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique configuration allows for selective reactions that are essential in creating various chemical compounds.

Biology

- Biological Activity : Research indicates that cis-3-Carbomethoxycyclohexane-1-carboxylic acid exhibits interactions with specific enzymes, influencing biological pathways. It acts as a substrate for various enzymes, leading to the formation of biologically active metabolites that can modulate cellular processes such as metabolism and signaling.

Medicine

- Therapeutic Potential : The compound is being investigated for its potential therapeutic properties. Studies have shown that it may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism, suggesting its utility in modulating drug interactions and enhancing therapeutic efficacy.

Industry

- Production of Specialty Chemicals : In industrial applications, cis-3-Carbomethoxycyclohexane-1-carboxylic acid is utilized in the production of specialty chemicals and materials, highlighting its versatility beyond laboratory research.

Study 1: Enzyme Interaction Analysis

A study published in the Journal of Medicinal Chemistry explored the interaction of cis-3-Carbomethoxycyclohexane-1-carboxylic acid with cytochrome P450 enzymes. The results indicated that this compound could serve as a competitive inhibitor, suggesting its potential utility in modulating drug metabolism and enhancing therapeutic outcomes in pharmacology.

Research conducted on the biological activity of cis-3-Carbomethoxycyclohexane-1-carboxylic acid demonstrated its ability to influence metabolic pathways through enzyme interactions. This study highlighted its role as a substrate that can lead to significant changes in cellular signaling processes.

Mechanism of Action

The mechanism of action of cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or alteration of cellular signaling processes.

Comparison with Similar Compounds

3-Hydroxycyclohexane-1-carboxylic Acid (cis/trans Isomers)

Acidity (pKa) :

The pKa of cis-3-hydroxycyclohexane-1-carboxylic acid is 4.602 , while the trans isomer has a pKa of 4.682 . This difference arises from steric and electronic effects: the cis configuration may allow intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups, stabilizing the deprotonated form and lowering pKa.- Comparison : Replacing the hydroxyl group with a carbomethoxy group (electron-withdrawing ester) would further lower the carboxylic acid’s pKa due to increased electron withdrawal, enhancing acidity compared to hydroxy analogs.

Synthetic Routes :

Hydroxycyclohexane carboxylic acids are often synthesized via cycloaddition or anhydride reactions (e.g., using tetrahydrophthalic anhydride as in ) . For carbomethoxy derivatives, similar methods could involve esterification or nucleophilic substitution.

Aminocyclohexane Carboxylic Acids

- Physical Properties: trans-2-Amino-1-cyclohexanecarboxylic acid has a melting point of 274–278°C , attributed to strong intermolecular hydrogen bonding. In contrast, the carbomethoxy analog’s ester group would reduce hydrogen-bonding capacity, likely resulting in a lower melting point.

- Biological Relevance: Amino-substituted analogs (e.g., 4-(aminomethyl)cyclohexanecarboxylic acid, ) are used in peptide mimetics. The carbomethoxy derivative could serve as a prodrug, with ester hydrolysis in vivo releasing the active carboxylic acid .

Benzoyl- and Thiomethyl-Substituted Analogs

Electronic Effects :

- CIS-3-(2-THIOMETHYLBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID () includes a sulfur atom, which increases lipophilicity (predicted density: 1.23 g/cm³ ) and may enhance membrane permeability compared to the carbomethoxy analog.

- CIS-2-(2-ETHYLBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID () features a bulky benzoyl group, which introduces steric hindrance that could slow metabolic degradation relative to the carbomethoxy compound.

Synthetic Complexity :

Benzoyl-substituted analogs often require multi-step syntheses (e.g., Friedel-Crafts acylation), whereas carbomethoxy derivatives might be synthesized more directly via esterification of pre-functionalized cyclohexane precursors .

Cyclohexene Carboxylic Acid Derivatives

- Reactivity :

Compounds like cis-6-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)cyclohex-3-ene-1-carboxylic acid () incorporate unsaturated rings, increasing reactivity toward electrophilic addition. The fully saturated cyclohexane in the carbomethoxy analog would exhibit greater conformational stability but reduced reactivity.

Key Data Table: Comparative Properties of Cyclohexane Carboxylic Acid Derivatives

Q & A

Q. What are the key synthetic pathways for cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid, and how do reaction conditions influence isomer selectivity?

The synthesis typically involves multi-step strategies, including cyclohexane ring formation, functional group introduction (e.g., carbomethoxy and carboxylic acid groups), and stereochemical control. For example, the use of chiral catalysts or temperature modulation can favor cis/trans isomer formation. In related compounds, the trifluoromethyl group’s electron-withdrawing effects stabilize intermediates, influencing reaction pathways . Methodological optimization includes monitoring reaction progress via TLC or HPLC and adjusting solvent polarity to enhance selectivity.

Q. Which analytical techniques are most reliable for confirming the stereochemistry of cis/trans isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for distinguishing cis/trans configurations through coupling constants and NOE effects. X-ray crystallography provides definitive structural confirmation, as seen in studies of similar cyclohexane derivatives . Additionally, chiral chromatography (e.g., HPLC with chiral columns) resolves enantiomeric mixtures, while IR spectroscopy verifies functional group integrity .

Q. How do the carbomethoxy and carboxylic acid groups influence the compound’s solubility and reactivity?

The carbomethoxy group enhances lipophilicity, reducing aqueous solubility, whereas the carboxylic acid moiety increases polarity. Reactivity is governed by the electron-withdrawing carbomethoxy group, which stabilizes nucleophilic intermediates. For instance, ester hydrolysis under acidic/basic conditions yields carboxylic acid derivatives, a common step in prodrug synthesis . Solubility can be modulated via pH adjustment (e.g., sodium salt formation for aqueous solubility).

Advanced Research Questions

Q. What are the mechanistic implications of the cis configuration in nucleophilic substitution reactions compared to the trans isomer?

The cis configuration introduces steric hindrance near the carbomethoxy group, slowing nucleophilic attack at the carbonyl carbon. In contrast, the trans isomer allows better accessibility, as demonstrated in studies of analogous cyclohexane esters. Kinetic experiments (e.g., monitoring reaction rates via UV-Vis spectroscopy) and DFT calculations can quantify activation energy differences .

Q. How can computational modeling predict the biological activity of derivatives of this compound?

Molecular docking simulations (e.g., AutoDock Vina) and QSAR models evaluate interactions with biological targets like enzymes or receptors. For example, cyclohexane derivatives with electron-withdrawing substituents show enhanced binding to hydrophobic enzyme pockets. Studies on related compounds highlight the importance of substituent positioning (meta vs. para) in modulating activity .

Q. What strategies resolve contradictions in reported biological activity data between cis and trans isomers?

Discrepancies often arise from impurities or incomplete stereochemical characterization. Rigorous purification (e.g., recrystallization, preparative HPLC) and bioassay replication under controlled conditions (e.g., fixed pH, temperature) are essential. Comparative studies using pure isomers, as seen in cyclohexane-1,3-dicarboxylic acid research, clarify structure-activity relationships .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) identify degradation pathways. For instance, the carboxylic acid group may decarboxylate under acidic conditions, while ester hydrolysis dominates in basic environments. UPLC-MS monitors degradation products, and Arrhenius plots predict shelf-life .

Comparative and Methodological Insights

Q. How does this compound compare structurally and functionally to cyclohexane-1,3-dicarboxylic acid derivatives?

| Feature | This compound | Cyclohexane-1,3-Dicarboxylic Acid |

|---|---|---|

| Functional Groups | Carbomethoxy, carboxylic acid | Two carboxylic acids |

| Reactivity | Ester hydrolysis dominates | Decarboxylation under heat |

| Biological Activity | Enhanced lipophilicity for membrane penetration | Higher solubility, lower bioavailability |

| Such comparisons inform derivative design for targeted applications . |

Q. What experimental protocols mitigate safety risks during large-scale synthesis?

Follow OSHA and GHS guidelines: use fume hoods for volatile intermediates (e.g., trifluoromethylphenyl derivatives), PPE for handling corrosive agents, and waste neutralization protocols. Safety data sheets (SDS) for related compounds emphasize avoiding inhalation and skin contact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.